

# Efficacy of SHP2 Inhibitors in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SL910102 |           |
| Cat. No.:            | B1681818 | Get Quote |

A Note on the Topic: Initial searches for "**SL910102**" indicate that this compound is a nonpeptide angiotensin AT1 receptor antagonist. There is limited publicly available scientific literature on its efficacy in combination with other signaling inhibitors in a research context, particularly in the field of oncology. Given the focus of the request on combination efficacy with other inhibitors for a scientific audience, this guide will focus on a well-researched class of inhibitors with extensive data in combination therapies: SHP2 inhibitors. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a promising target for cancer therapy, especially in combination with other targeted agents.

This guide provides a comparative overview of the efficacy of SHP2 inhibitors when combined with other inhibitors, supported by experimental data from preclinical and clinical studies.

## The Rationale for SHP2 Inhibition in Combination Therapy

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. Inhibition of specific nodes in this pathway, such as MEK or KRAS, often leads to adaptive resistance through feedback reactivation of the pathway. SHP2 inhibitors have emerged as a key strategy to overcome this resistance by blocking the upstream signaling that leads to this reactivation.

Below is a diagram illustrating the role of SHP2 in the RAS/MAPK signaling pathway and the rationale for combination therapy.





Click to download full resolution via product page

Caption: RAS/MAPK signaling pathway and points of therapeutic intervention.



## **Quantitative Data on Combination Efficacy**

The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of SHP2 inhibitors in combination with other targeted therapies.

## Preclinical Efficacy of SHP2 and MEK Inhibitor

**Combinations** 

| Cancer                                  | Cell                             | SHP2      | MEK            | Outcom<br>e                          | Monoth<br>erapy          | Combin ation            | Synergy         |
|-----------------------------------------|----------------------------------|-----------|----------------|--------------------------------------|--------------------------|-------------------------|-----------------|
| Туре                                    | Line                             | Inhibitor | Inhibitor      | Measur<br>e                          | Effect                   | Effect                  | , ,,            |
| Pancreati<br>c Cancer                   | MIAPaCa<br>-2 (KRAS<br>G12C)     | SHP099    | Trametini<br>b | Cell<br>Viability                    | Modest<br>Inhibition     | Potent<br>Inhibition    | Synergist<br>ic |
| Non-<br>Small<br>Cell Lung<br>Cancer    | H358<br>(KRAS<br>G12C)           | SHP099    | Trametini<br>b | Tumor<br>Growth in<br>Xenograf<br>ts | Tumor<br>Growth<br>Delay | Tumor<br>Regressi<br>on | Synergist<br>ic |
| Triple-<br>Negative<br>Breast<br>Cancer | MDA-<br>MB-231<br>(KRAS<br>G13D) | SHP099    | Trametini<br>b | pERK<br>Inhibition                   | Transient                | Sustaine<br>d           | Synergist<br>ic |

## Preclinical Efficacy of SHP2 and KRAS G12C Inhibitor Combinations



| Cancer<br>Type                       | Cell<br>Line  | SHP2<br>Inhibitor | KRAS<br>G12C<br>Inhibitor | Outcom<br>e<br>Measur<br>e | Monoth<br>erapy<br>Effect | Combin<br>ation<br>Effect             | Synergy         |
|--------------------------------------|---------------|-------------------|---------------------------|----------------------------|---------------------------|---------------------------------------|-----------------|
| Non-<br>Small<br>Cell Lung<br>Cancer | NCI-<br>H2122 | TNO155            | Divarasib                 | pERK<br>Inhibition         | Partial<br>Inhibition     | Enhance<br>d<br>Inhibition            | Synergist<br>ic |
| Colorecta<br>I Cancer                | LIM2099       | TNO155            | Cpd 12a                   | Cell<br>Proliferati<br>on  | Partial<br>Inhibition     | Greatly<br>Enhance<br>d<br>Inhibition | Synergist<br>ic |

**Clinical Efficacy of SHP2 Inhibitor Combinations** 

| SHP2<br>Inhibitor | Combinatio<br>n Partner(s)         | Cancer<br>Type                  | Clinical<br>Trial | Efficacy<br>Endpoint               | Observed<br>Response                           |
|-------------------|------------------------------------|---------------------------------|-------------------|------------------------------------|------------------------------------------------|
| PF-07284892       | Lorlatinib                         | ALK/ROS1<br>fusion+<br>NSCLC    | NCT0480082<br>2   | Partial<br>Response<br>(PR)        | 2 confirmed<br>PRs                             |
| PF-07284892       | Binimetinib                        | KRAS G12D+<br>Ovarian<br>Cancer | NCT0480082<br>2   | Partial<br>Response<br>(PR)        | 1 confirmed<br>PR                              |
| PF-07284892       | Encorafenib +<br>Cetuximab         | BRAF<br>V600E+ CRC              | NCT0480082<br>2   | Unconfirmed<br>Partial<br>Response | 1<br>unconfirmed<br>PR                         |
| TNO155            | JDQ433<br>(KRAS G12C<br>inhibitor) | KRAS G12C+<br>Solid Tumors      | NCT0469918<br>8   | Antitumor<br>Activity              | Promising<br>antitumor<br>activity<br>observed |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the efficacy tables are provided below.



### In Vitro Cell Viability Assay

Objective: To assess the anti-proliferative effects of single-agent and combination drug treatments on cancer cell lines.

#### Protocol:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Drug Treatment: The following day, cells are treated with a dose-response matrix of the SHP2 inhibitor and the combination inhibitor (e.g., MEK or KRAS inhibitor), both as single agents and in combination.
- Incubation: Cells are incubated with the drugs for 72 hours.
- Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
- Data Analysis: Absorbance or luminescence is measured using a plate reader. The
  percentage of cell viability is calculated relative to vehicle-treated control cells. Synergy is
  quantified using synergy scoring models like the Bliss independence or Loewe additivity
  model.



Click to download full resolution via product page

Caption: Workflow for an in vitro cell viability assay.



### In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of combination therapy on tumor growth in an animal model.

#### Protocol:

- Cell Implantation: Human cancer cells (e.g., 5 x 10<sup>6</sup> cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, SHP2 inhibitor alone, combination inhibitor alone, and the combination of both).
- Drug Administration: Drugs are administered according to a predetermined schedule and dosage (e.g., oral gavage daily).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and body weights are recorded.
- Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the anti-tumor efficacy between groups.

## Clinical Trial Design: Adaptive Phase I/II Study of PF-07284892

Objective: To assess the safety, tolerability, and preliminary efficacy of the SHP2 inhibitor PF-07284892, alone and in combination with other targeted therapies in patients with advanced solid tumors that have progressed on prior targeted therapy.

Design: This was a Phase I, open-label, multicenter, dose-escalation and dose-expansion study (NCT04800822). A key feature of this trial was its adaptive design, allowing for the



addition of a previously failed targeted therapy to PF-07284892 monotherapy upon disease progression.



Click to download full resolution via product page







Caption: Adaptive design of the PF-07284892 clinical trial.

This innovative trial design allowed for the evaluation of combination therapy in patients who were unlikely to respond to monotherapy, providing early proof-of-concept for the efficacy of SHP2 inhibitor combinations in overcoming therapeutic resistance.

 To cite this document: BenchChem. [Efficacy of SHP2 Inhibitors in Combination Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681818#sl910102-efficacy-in-combination-with-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com